Cucurbitacin E is a highly oxidized steroid belonging to the cucurbitacin family, which consists of tetracyclic triterpenes primarily derived from plants in the Cucurbitaceae family, such as pumpkins and gourds. This compound is recognized for its complex structure, characterized by multiple hydroxy, methyl, and oxo substituents on a lanostane skeleton. Cucurbitacin E has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Cucurbitacin E has demonstrated significant promise in preclinical studies for its antitumor properties. Studies have shown that CuE can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including inducing apoptosis (programmed cell death) and disrupting cell cycle progression [, ]. Additionally, CuE has been shown to enhance the effectiveness of conventional chemotherapeutic agents in some cases []. These findings highlight the potential of CuE as a candidate for future cancer treatment strategies.
Emerging research suggests that CuE may possess neuroprotective properties. Studies have shown that CuE can alleviate neurobehavioral impairments in animal models of cerebral hypoperfusion, possibly by reducing oxidative stress, inflammation, and excitotoxicity []. These findings suggest the potential of CuE for neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed.
Beyond cancer and neurodegenerative diseases, CuE is being explored for its potential applications in various other areas, including:
Cucurbitacin E exhibits a wide range of biological activities:
The synthesis of Cucurbitacin E can be achieved through several methods:
Cucurbitacin E has several applications in medicine and research:
Studies have demonstrated that Cucurbitacin E interacts with various molecular targets:
Cucurbitacin E shares structural and functional similarities with other compounds in the cucurbitacin family. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Toxicity Level |
---|---|---|---|
Cucurbitacin B | Tetracyclic triterpene | Anticancer, anti-inflammatory | Highly toxic |
Cucurbitacin D | Tetracyclic triterpene | Antiproliferative | Moderate toxicity |
Cucurbitacin I | Tetracyclic triterpene | Anticancer | Moderate toxicity |
Cucurbitacin J | Tetracyclic triterpene | Cytotoxicity | Low toxicity |
Cucurbitacin E is unique among these compounds due to its specific binding affinity for phosphoinositide 3-kinase and its comparatively lower toxicity levels while still exhibiting significant biological activities. This makes it a promising candidate for therapeutic applications without the severe side effects associated with other cucurbitacins like Cucurbitacin B .
Cucurbitacin E is a naturally occurring tetracyclic triterpenoid compound primarily found in plants belonging to the Cucurbitaceae family, which includes cucumbers, melons, gourds, and pumpkins [1] [2]. The fundamental structural framework of Cucurbitacin E is based on a 19-(10→9β)-abeo-10α-lanost-5-ene ring skeleton, which represents the core architecture of all cucurbitacins [7]. This tetracyclic structure is derived from the cucurbitane skeleton, which itself is a modified lanostane-type triterpene [16] [17].
The basic skeleton of Cucurbitacin E contains 30 carbon atoms arranged in four interconnected rings (labeled A, B, C, and D) that form the characteristic tetracyclic triterpene structure [17] [19]. The tetracyclic framework differs from most other tetracyclic triterpenes by being highly unsaturated and containing numerous functional groups [2]. A distinctive feature that separates cucurbitacins from typical steroidal structures is the presence of a methyl group at C-9 rather than at C-10, which results from a methyl migration during biosynthesis [2] [3].
The tetracyclic skeleton of Cucurbitacin E is characterized by specific structural elements:
The biosynthesis of this complex tetracyclic structure begins with the cyclization of 2,3-oxidosqualene to form cucurbitadienol, catalyzed by oxidosqualene cyclase, followed by a series of oxidation and modification steps [3] [14]. The isolation of 10alpha-cucurbita-5,24-dien-3beta-ol, the simplest tetracyclic triterpene with a cucurbitane skeleton, supports the view that it serves as the general precursor of cucurbitacins, with Cucurbitacin E being one of the first cucurbitacins formed during plant development [3].
Cucurbitacin E possesses a complex array of functional groups strategically positioned throughout its tetracyclic skeleton and side chain, contributing to its unique chemical properties and biological activities [1] [4]. The molecule contains multiple oxygen-containing functional groups including hydroxyl, ketone, and acetyl moieties that significantly influence its chemical reactivity and physical properties [9] [10].
The key functional group modifications in Cucurbitacin E include:
The stereochemistry of Cucurbitacin E is critical to its three-dimensional structure and biological activity [18]. The molecule exhibits specific stereochemical configurations at several carbon centers:
The complete stereochemical designation of Cucurbitacin E is (9β,10α,16α,23E)-25-acetyloxy-2,16,20-trihydroxy-9-methyl-19-norlanosta-1,5,23-triene-3,11,22-trione [4]. This precise stereochemical arrangement is essential for the molecular recognition and interaction of Cucurbitacin E with biological targets [18].
The acetylation pattern, particularly at the C-25 hydroxyl group, distinguishes Cucurbitacin E from other cucurbitacins such as Cucurbitacin I, which lacks this acetyl group [9] [10]. The final characterized gene in the Cucurbitacin E biosynthetic pathway encodes an acyl transferase that specifically acetylates the C-25 hydroxyl group [14]. Additionally, research has identified enzymes that demonstrate substrate promiscuity and specific acetylation activity at the C-16 hydroxyl of the cucurbitacin skeleton, leading to derivatives such as 16-O-acetyl Cucurbitacin E [10].
Cucurbitacin E exhibits distinct physicochemical properties that influence its behavior in various environments and its potential applications in research and development [11] [12]. As a complex tetracyclic triterpenoid, its physical and chemical characteristics are determined by its molecular structure, functional groups, and stereochemistry [20].
The fundamental physicochemical properties of Cucurbitacin E are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C32H44O8 | [4] [11] |
Molecular Weight | 556.69 g/mol | [4] [11] |
Physical State | White amorphous powder | [21] |
Melting Point | 228-234°C | [12] |
Boiling Point | 712.6±60.0°C at 760 mmHg | [12] |
Density | 1.2±0.1 g/cm³ | [12] |
Optical Rotation | [α]D25−20 (c 0.0005, MeOH) | [21] |
LogP (Partition Coefficient) | 3.15 | [12] |
Polar Surface Area | 138.20 Ų | [12] |
The solubility profile of Cucurbitacin E is particularly important for its extraction, purification, and application in various research settings [11] . Cucurbitacin E is moderately polar and exhibits differential solubility in various solvents:
High solubility in organic solvents such as:
Limited solubility in aqueous environments:
The solubility characteristics of Cucurbitacin E are influenced by its multiple hydroxyl groups, which can form hydrogen bonds with polar solvents, and its hydrophobic tetracyclic core, which interacts with non-polar solvents [20]. The presence of both polar functional groups (hydroxyl, ketone) and non-polar regions (tetracyclic skeleton) gives Cucurbitacin E an amphipathic character that affects its solubility in different media [20].
For research applications, stock solutions of Cucurbitacin E are typically prepared in organic solvents such as DMSO or ethanol, which can then be diluted with aqueous buffers for biological assays [11]. The limited water solubility of Cucurbitacin E presents challenges for its formulation and delivery in aqueous systems, necessitating the development of specialized delivery methods for potential applications [20].
Spectroscopic techniques provide essential tools for the identification, structural elucidation, and quality assessment of Cucurbitacin E [13] [21]. Each spectroscopic method offers unique insights into different aspects of the molecule's structure and properties, creating a comprehensive spectral fingerprint for accurate identification [21] [23].
Cucurbitacin E exhibits characteristic UV absorption patterns due to its conjugated double bond systems [21] [23]:
The infrared spectrum of Cucurbitacin E reveals distinctive absorption bands corresponding to its various functional groups [21] [24]:
NMR spectroscopy provides detailed structural information about Cucurbitacin E, with characteristic signals in both ¹H-NMR and ¹³C-NMR spectra [13] [21]:
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Cucurbitacin E [21] [22]:
Irritant